Introduction: Situating Bis(tributyltin) sulfide in Organometallic Chemistry
Introduction: Situating Bis(tributyltin) sulfide in Organometallic Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(tributyltin) sulfide
Bis(tributyltin) sulfide, also known as hexabutyldistannathiane, is an organotin compound featuring two tributyltin moieties bridged by a single sulfur atom. As a member of the extensive organotin family, its properties and applications are intrinsically linked to the unique characteristics of the tin-carbon and tin-sulfur bonds. Organotin compounds have a rich history of application, ranging from PVC stabilizers and catalysts to potent biocides.[1] However, their utility is often counterbalanced by significant toxicological and environmental concerns.[2][3] This guide provides a detailed examination of the core physicochemical properties of Bis(tributyltin) sulfide, intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent. We will delve into its structural and spectroscopic characteristics, reactivity profile, synthesis, and critical safety considerations, offering field-proven insights beyond a simple recitation of data.
Molecular Structure and Core Identification
The fundamental identity of a chemical compound is rooted in its structure. Bis(tributyltin) sulfide is characterized by the formula [(C₄H₉)₃Sn]₂S, indicating a central sulfur atom covalently bonded to two tin atoms, each of which is further bonded to three n-butyl groups.[4] This structure imparts a significant lipophilic character to the molecule.
Caption: Ball-and-stick representation of Bis(tributyltin) sulfide.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | tributyl(tributylstannylsulfanyl)stannane | [5] |
| CAS Number | 4808-30-4 | |
| Molecular Formula | C₂₄H₅₄SSn₂ | [5] |
| Molecular Weight | 612.17 g/mol | [] |
| SMILES String | CCCC(CCCC)S(CCCC)CCCC | [7] |
| InChI Key | BDIWFCKBPZPBQT-UHFFFAOYSA-N |[7] |
Physical and Thermodynamic Properties
The physical state and thermodynamic properties of a compound dictate its handling, storage, and application conditions. Bis(tributyltin) sulfide is a neat liquid at ambient temperature.[8] Its high molecular weight and the presence of two heavy tin atoms contribute to its relatively high density.
Table 2: Key Physical and Thermodynamic Data
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Appearance | Neat Liquid | Ambient | [8] |
| Density | 1.179 g/mL | 25 °C | [] |
| Refractive Index | 1.518 | 20 °C | [] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup |
| Solubility | Insoluble in water; Soluble in most organic solvents. | Standard |[9][10] |
The low water solubility is a critical property, influencing its environmental fate.[9] In aquatic environments, organotin compounds tend to adsorb strongly to soils and sediments.[3] The high flash point indicates that it is not highly flammable under normal laboratory conditions.
Chemical Reactivity and Stability
The chemistry of Bis(tributyltin) sulfide is dominated by the reactivity of the tin-sulfur (Sn-S) bond. This bond is more labile than the corresponding tin-oxygen (Sn-O) bond in its well-known analog, Bis(tributyltin) oxide (TBTO), but more stable than a tin-halide bond.
-
Stability : The compound is stable under recommended storage conditions, typically in a cool, dry place away from direct light and incompatible materials.[11]
-
Incompatible Materials : It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[11]
-
Thermal Decomposition : When heated to decomposition, it emits hazardous fumes, including carbon oxides and tin/tin oxides.[11] This underscores the need for adequate ventilation and engineering controls when heating the substance.
-
Environmental Fate : In the environment, particularly in aquatic sediments, Bis(tributyltin) oxide can react with sulfides to form the more stable Bis(tributyltin) sulfide.[12] The ultimate degradation of tributyltin compounds in the environment proceeds through the sequential loss of butyl groups, a process that reduces the compound's toxicity.[9]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum is expected to be complex due to the overlapping signals of the three butyl groups attached to each tin atom. One would anticipate a series of multiplets between approximately 0.9 and 1.6 ppm, corresponding to the -CH₃, -CH₂-, and -CH₂-CH₂- protons of the butyl chains.
-
¹³C NMR : The carbon spectrum will show four distinct signals for the four non-equivalent carbons of the n-butyl chains.
-
¹¹⁹Sn NMR : This is the most diagnostic NMR technique for tin compounds. The chemical shift for ¹¹⁹Sn in this type of environment would be expected in a specific region of the tin NMR scale, providing unambiguous evidence for the tin's chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the strong C-H stretching and bending vibrations of the numerous butyl groups. Key expected absorptions include:
-
2850-2960 cm⁻¹ : Strong C-H stretching vibrations.
-
1465 cm⁻¹ : C-H bending (scissoring) vibrations.
-
Below 400 cm⁻¹ : The Sn-S stretching vibration, which is a key diagnostic peak, though it falls outside the range of standard mid-IR spectrometers.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. The technique is particularly powerful for organotin compounds due to the characteristic isotopic distribution of tin.
Caption: Predicted ESI-MS fragmentation pathway for Bis(tributyltin) sulfide.
The fragmentation is predicted to proceed via cleavage of the Sn-S bond followed by the sequential loss of butyl radicals (•Bu, 57 Da).[13] The presence of tin's multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic, complex isotopic pattern for each tin-containing fragment, which serves as a definitive fingerprint for the compound.[13]
Experimental Protocols
Representative Synthesis Workflow
Bis(tributyltin) sulfide can be synthesized via the reaction of an appropriate tributyltin precursor with a sulfur source. A common and reliable method involves the reaction of Bis(tributyltin) oxide with hydrogen sulfide or a sulfide salt.
Caption: General workflow for the synthesis of Bis(tributyltin) sulfide.
Detailed Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(tributyltin) oxide (1.0 eq) in toluene.
-
Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) in water and add it dropwise to the stirred toluene solution. The reaction is a biphasic displacement.
-
Reaction: Allow the mixture to stir at ambient temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting oxide.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed twice with water, and once with brine to remove any remaining inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.
-
Validation: The identity and purity of the product should be confirmed using the analytical techniques outlined in Section 4.
Applications in Research and Development
While the use of tributyltin compounds has been heavily restricted in broad applications like antifouling paints due to environmental toxicity, Bis(tributyltin) sulfide and related compounds remain valuable reagents in specific contexts.[2][14]
-
Biomedical Research : It has demonstrated significant antimicrobial efficacy against a range of bacterial and fungal strains, making it a subject of interest in the development of new therapeutic agents for infectious diseases.[]
-
Organic Synthesis : Organotin compounds, particularly those with labile bonds like Sn-S, can serve as precursors or reagents in specialized organic transformations. Tin's affinity for sulfur can be exploited in various reactions.[15] For instance, tributyltin hydride is a classic reagent for radical-mediated dehalogenations and cyclizations.[15][16]
Toxicology and Safe Handling: A Critical Directive
Authoritative Insight: The primary limiting factor for the widespread use of Bis(tributyltin) sulfide is its high toxicity. All work with this and other organotin compounds must be conducted with strict adherence to safety protocols. The toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom, with trisubstituted compounds like tributyltins being among the most toxic.[1][2]
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. | [5] |
| STOT (Repeated) | H372 | Causes damage to organs through prolonged or repeated exposure | [5] |
| Aquatic, Acute | H400 | Very toxic to aquatic life | [11] |
| Aquatic, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[5] |
Key Toxicological Effects:
-
Immunotoxicity : Tributyltins are known to be potent immunotoxicants, primarily affecting the thymus gland and leading to lymphocyte depletion.[3]
-
Neurotoxicity : Organotin compounds can exert significant neurotoxic effects.[1][14]
-
Endocrine Disruption : Tributyltin (TBT) is a known endocrine-disrupting chemical, notoriously causing imposex (the imposition of male sexual characteristics on female gastropods) in marine snails even at very low concentrations.[14]
Mandatory Safety Protocols:
-
Engineering Controls : All handling of Bis(tributyltin) sulfide must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a chemically resistant lab coat, and splash-proof safety goggles at all times. Dermal absorption is a significant route of exposure.[3]
-
Handling : Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a tightly sealed container in a cool, well-ventilated, designated area for toxic chemicals.
-
Disposal : All waste containing Bis(tributyltin) sulfide must be treated as hazardous waste and disposed of through a licensed disposal company, in accordance with local, state, and federal regulations. Do not release into the environment.[17]
Conclusion
Bis(tributyltin) sulfide is a chemically interesting and synthetically relevant organometallic compound. Its properties are defined by the interplay between its lipophilic butyl chains and the reactive tin-sulfur bond. While its utility in biomedical research is promising, its application is fundamentally constrained by its severe toxicity profile. A thorough understanding of its physical properties, chemical reactivity, and, most importantly, its hazardous nature is paramount for any scientist or researcher intending to work with this compound. The protocols and data presented herein provide a comprehensive foundation for its safe and effective use in a controlled laboratory setting.
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